N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide
Description
Properties
IUPAC Name |
N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-5-7-21(27)24-16-8-11-18(12-9-16)32(29,30)25-17-10-13-20-19(14-17)26(6-2)22(28)23(3,4)15-31-20/h8-14,25H,5-7,15H2,1-4H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHVCIVTXOYYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzo[b][1,4]oxazepine moiety, which is known for its diverse pharmacological properties. The molecular formula is C23H30N2O4S, and it has a molecular weight of approximately 446.56 g/mol. The sulfonamide group in its structure contributes to its biological activity by potentially interacting with various biomolecular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways within cells. The sulfonamide group can inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition can lead to the disruption of nucleic acid synthesis in bacteria and other pathogens.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of the compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 10 µg/mL for certain strains, indicating potent antibacterial properties (Reference: ).
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death (Reference: ).
- Anti-inflammatory Effects : Research conducted on animal models indicated that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered during inflammatory responses (Reference: ).
Pharmacological Applications
The potential applications of this compound span various therapeutic areas:
- Infectious Diseases : Given its antibacterial properties, the compound could be developed as a treatment option for bacterial infections resistant to conventional antibiotics.
- Cancer Therapy : Its ability to induce apoptosis suggests a potential role in cancer treatment regimens.
- Inflammatory Disorders : The anti-inflammatory effects may provide therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Antitumor Efficacy
A study published in MDPI investigated the effects of similar compounds on human cancer cell lines. The results demonstrated that these compounds could inhibit tumor growth significantly when administered at specific concentrations (IC50 values ranging from 10 to 50 µM) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that it possesses inhibitory effects on bacterial strains and fungi.
Case Study: Antimicrobial Testing
In a recent study focusing on the antimicrobial efficacy of related compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. It has been found to inhibit key enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes.
Case Study: Enzyme Inhibition Profile
Research highlighted in MDPI detailed how structural modifications of the compound led to enhanced inhibition of farnesyl diphosphate synthase (FPPS), a critical enzyme in the mevalonate pathway. The most potent derivative achieved an IC50 value of 0.67 µM .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties.
Case Study: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that administration of this compound resulted in reduced neuronal damage following induced ischemic conditions. Behavioral assays indicated improved cognitive function post-treatment .
Q & A
Advanced Research Question
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products using LC-MS .
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under ambient conditions .
- Solid-state stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions that may affect stability .
What frameworks guide the integration of computational and experimental data in studying this compound’s pharmacological potential?
Q. Methodological Guidance
- Theory-driven design : Link molecular docking (e.g., targeting acetylcholinesterase) with in vitro assays to validate binding affinity .
- Data reconciliation : Use statistical tools like Bland-Altman plots to align computational predictions (e.g., logP, pKa) with experimental measurements .
- High-throughput pipelines : Implement automated workflows (e.g., SHELXC/D/E for crystallography) to scale data collection and analysis .
How can researchers address contradictions in solubility data reported across studies?
Advanced Research Question
- Standardize protocols : Follow OECD guidelines for solubility determination (e.g., shake-flask method in phosphate-buffered saline) .
- Surface characterization : Use dynamic light scattering (DLS) to assess aggregation states that may skew measurements .
- Cross-validate solvents : Compare DMSO, ethanol, and aqueous solubility to identify solvent-specific artifacts .
What methodologies are recommended for evaluating this compound’s environmental fate and ecotoxicological impact?
Advanced Research Question
- Fate studies : Track abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism) using LC-MS/MS .
- Trophic transfer analysis : Expose model organisms (e.g., Daphnia magna) to sublethal doses and quantify bioaccumulation factors .
- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC) via quantitative structure-activity relationship models .
How can crystallographic data be leveraged to optimize the compound’s bioavailability?
Q. Methodological Guidance
- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence solubility .
- Polymorph screening : Use solvent-drop grinding to generate metastable forms with enhanced dissolution rates .
- Co-crystallization : Co-formulate with co-crystal formers (e.g., succinic acid) to improve aqueous stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
